molecular formula C9H11N3O2 B10966831 N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B10966831
M. Wt: 193.20 g/mol
InChI Key: SMGBTMVHAROGBZ-UHFFFAOYSA-N
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Description

N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: is a synthetic organic compound characterized by the presence of a pyrimidine ring attached to a tetrahydrofuran carboxamide moiety

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-pyrimidin-2-yloxolane-2-carboxamide

InChI

InChI=1S/C9H11N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,10,11,12,13)

InChI Key

SMGBTMVHAROGBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives and tetrahydrofuran carboxylic acid.

    Reaction Steps:

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE may involve:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction conditions and efficient mixing.

    Continuous flow processes: To enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated pyrimidines, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized tetrahydrofuran derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism due to the presence of the pyrimidine ring.

Medicine

    Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as receptors and enzymes.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects involves:

    Molecular Targets: The pyrimidine ring can interact with nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity.

    Pathways: The compound may interfere with metabolic pathways involving pyrimidine nucleotides, affecting processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-4-PIPERIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyrimidine ring.

    N-(2-MORPHOLINO-5-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: Contains a morpholine ring attached to the pyrimidine ring.

Uniqueness

    Structural Features: The presence of the pyrimidine ring in N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE provides unique electronic properties and potential for specific interactions with biological targets.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for synthetic applications.

By understanding the detailed properties and applications of N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE, researchers can explore its potential in various scientific and industrial fields.

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